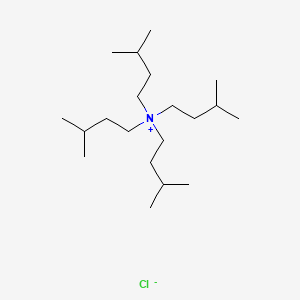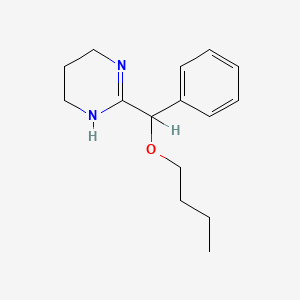![molecular formula C17H19N5O B14686805 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide CAS No. 36841-33-5](/img/structure/B14686805.png)
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring fused with a benzene ring, which is further substituted with an ethyl group and a benzohydrazide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at specific irradiation power levels for short durations, resulting in high yields and reduced reaction times .
化学反应分析
Types of Reactions
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
作用机制
The mechanism of action of 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, leading to inhibition of their activity. This interaction can result in antimicrobial, anticancer, and anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group substitution.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6.
Uniqueness
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group and benzohydrazide moiety enhances its biological activity compared to simpler benzimidazole derivatives .
属性
CAS 编号 |
36841-33-5 |
|---|---|
分子式 |
C17H19N5O |
分子量 |
309.4 g/mol |
IUPAC 名称 |
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide |
InChI |
InChI=1S/C17H19N5O/c1-2-16-20-14-5-3-4-6-15(14)22(16)11-19-13-9-7-12(8-10-13)17(23)21-18/h3-10,19H,2,11,18H2,1H3,(H,21,23) |
InChI 键 |
FRYBTEYBUNNBCS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=CC=CC=C2N1CNC3=CC=C(C=C3)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)

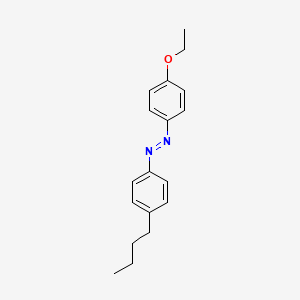

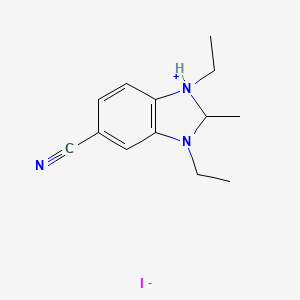
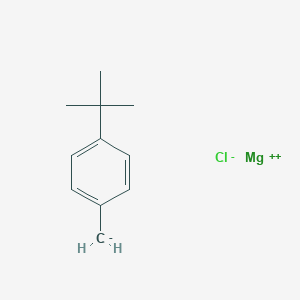
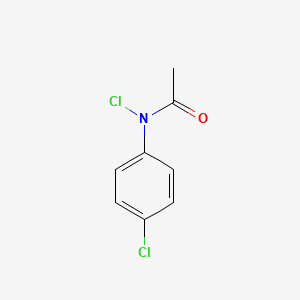
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
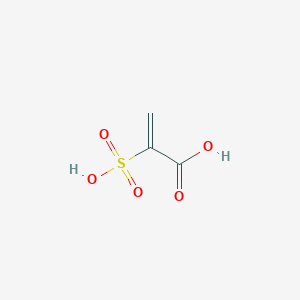
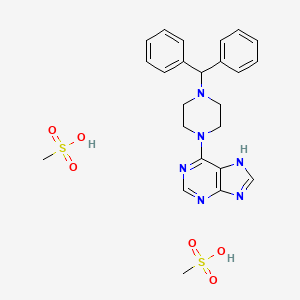
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
